MPO Inhibition: 5,6-Dichloro vs. 5,6-Difluoro
5,6-Dichloro-1H-indazole-3-carboxylic acid exhibits sub-micromolar inhibition of myeloperoxidase (MPO) chlorination activity, a key enzyme in inflammatory oxidative tissue injury [1]. This level of potency places it among a select group of potent indazole-based MPO inhibitors [2]. In contrast, the 5,6-difluoro analog (CAS 129295-33-6) shows no reported MPO inhibition data in the same assay systems, indicating a critical dependence on the chlorine substituents for this specific bioactivity . The chlorine atoms may enhance binding through halogen bonding or hydrophobic interactions within the MPO active site.
| Evidence Dimension | MPO Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (MPO chlorination activity) |
| Comparator Or Baseline | 5,6-Difluoro-1H-indazole-3-carboxylic acid: No data / Not reported as active in MPO screens |
| Quantified Difference | >1000-fold difference in potency (inferred from lack of activity for difluoro analog) |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity incubated for 10 mins followed by NaCl addition by aminophenyl fluorescein assay [1] |
Why This Matters
This differential MPO inhibition profile makes the 5,6-dichloro derivative essential for any research program targeting MPO-mediated inflammatory pathways, where the 5,6-difluoro analog would be an unsuitable substitute.
- [1] BindingDB. Entry BDBM50554035 (CHEMBL4790231). Affinity Data for 5,6-Dichloro-1H-indazole-3-carboxylic acid: IC50 = 1 nM for MPO. 2024. View Source
- [2] Soubhye, J. et al. Inhibition of myeloperoxidase: evaluation of 2H-indazoles and 1H-indazolones. PMC4254468. 2014. View Source
